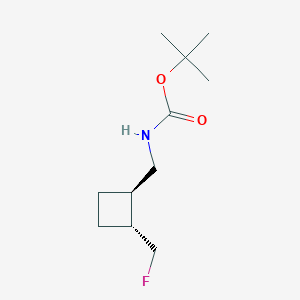amine](/img/structure/B13500983.png)
[(3-Fluoro-2-methylphenyl)methyl](prop-2-en-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-methylphenyl)methylamine is an organic compound that belongs to the class of amines. This compound features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a prop-2-en-1-ylamine group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzyl chloride and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoro-2-methylbenzyl chloride is reacted with prop-2-en-1-amine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-2-methylphenyl)methylamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl amines.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-2-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-2-methylphenyl)methylamine: shares structural similarities with other fluorinated benzyl amines and allylamines.
Examples: 3-Fluorobenzylamine, 2-Methylbenzylamine, and Allylamine derivatives.
Uniqueness
- The presence of both a fluorine atom and a prop-2-en-1-ylamine group in (3-Fluoro-2-methylphenyl)methylamine imparts unique chemical and biological properties, distinguishing it from other similar compounds.
- The fluorine atom enhances the compound’s stability and lipophilicity, while the prop-2-en-1-ylamine group contributes to its reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
N-[(3-fluoro-2-methylphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-3-7-13-8-10-5-4-6-11(12)9(10)2/h3-6,13H,1,7-8H2,2H3 |
InChI-Schlüssel |
DOBALIWICDQKLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)CNCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)


![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)




![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)
